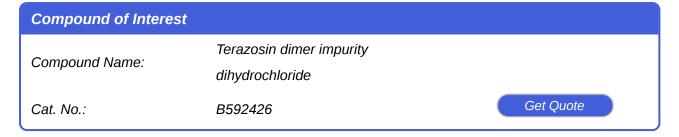


# Technical Guide: Physical and Chemical Properties of Terazosin Related Compound C

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Terazosin, an  $\alpha$ 1-adrenergic receptor antagonist, is a widely used pharmaceutical for the treatment of benign prostatic hyperplasia and hypertension.[1] During its synthesis and storage, various related compounds or impurities can form. One such impurity is Terazosin Related Compound C, a dimeric species that is critical to monitor and control to ensure the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the known physical and chemical properties of Terazosin Related Compound C, along with detailed experimental protocols for its characterization.

# **Chemical Identity**

Terazosin Related Compound C is systematically known as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[2] It is also referred to as **Terazosin Dimer Impurity Dihydrochloride**.[3] This compound typically arises as a by-product during the synthesis of Terazosin.[3]

Table 1: Chemical Identifiers of Terazosin Related Compound C



Identifier	Value	Reference(s)
IUPAC Name	2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride	[4]
Synonyms	1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazinedihydrochloride, TerazosinDimer Impurity Dihydrochloride	[3]
CAS Number	1486464-41-8	
Molecular Formula	C24H28N8O4 · 2HCl	[1]
Molecular Weight	565.45 g/mol	[1]

# **Physical Properties**

Terazosin Related Compound C is an off-white solid.[2] Due to its nature as a pharmaceutical impurity, extensive public data on its physical properties is limited. The following table summarizes the available information.

Table 2: Physical Properties of Terazosin Related Compound C



Property	Value	Reference(s)
Appearance	Solid, Off-White Powder	[2]
Melting Point	Not explicitly available in cited literature.	
Solubility	Soluble in Methanol and DMSO.	[5]
Storage	Store in a cool, dry environment, away from light and moisture.	[3]

## **Chemical Properties and Characterization**

The purity of Terazosin Related Compound C is typically reported to be greater than 95%.[3] Its chemical structure and purity are commonly assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

## **Purity Determination by HPLC**

A reversed-phase HPLC method is a suitable approach for determining the purity of Terazosin Related Compound C and for separating it from Terazosin and other related impurities.

Table 3: Example HPLC Method Parameters



Parameter	Condition	
Column	C18 or C8, e.g., 250 mm x 4.6 mm, 5 μm	
Mobile Phase	A mixture of a buffered aqueous solution (e.g., citrate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).	
Detection	UV at approximately 254 nm.	
Flow Rate	1.0 - 1.5 mL/min	
Injection Volume	10 - 20 μL	
Column Temperature	Ambient or controlled (e.g., 30 °C)	

# **Experimental Protocols**

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of Terazosin Related Compound C. These are based on standard pharmaceutical analysis methodologies.

### **Melting Point Determination (Capillary Method)**

This method is used to determine the temperature range over which the solid compound melts.

- Sample Preparation: Ensure the sample is completely dry and in a fine powder form.
   Introduce a small amount of the powder into a capillary tube and pack it down to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample at a steady rate. As the expected melting point is approached, reduce the heating rate to approximately 1-2 °C per minute.
- Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.



# Solubility Assessment (Equilibrium Shake-Flask Method)

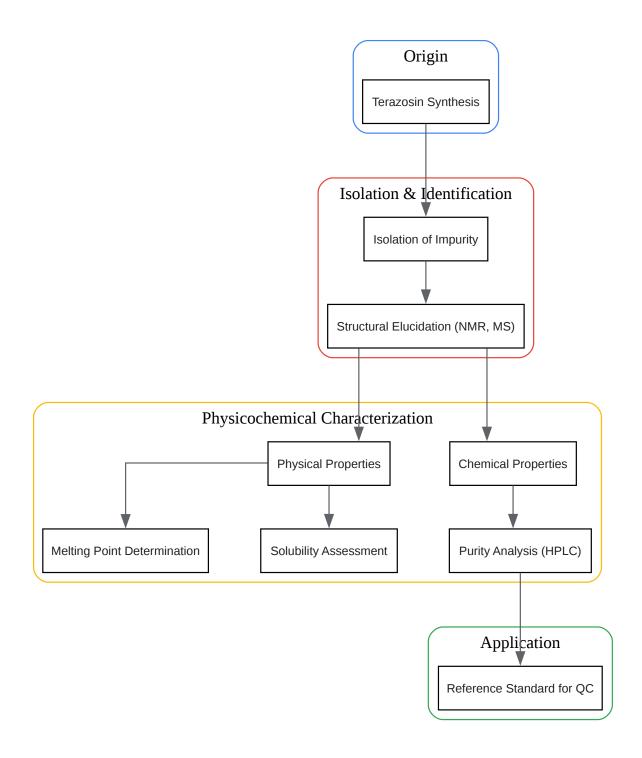
This protocol determines the solubility of the compound in various solvents.

- Preparation: Add an excess amount of Terazosin Related Compound C to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully
  withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g.,
  0.45 μm) to remove any undissolved particles.
- Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
- Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

# **Visualization of Workflows and Relationships**

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing Terazosin Related Compound C and its logical relationship to the parent drug, Terazosin.

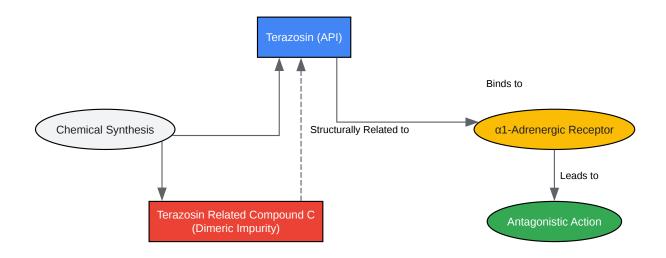




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Figure 1. Experimental workflow for the characterization of Terazosin Related Compound C.





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Figure 2. Logical relationship of Terazosin Related Compound C to Terazosin.

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